1-(1-Chloroethyl)-4-isobutylbenzene
Description
Contextualization within Alkylbenzene Chemistry and Halogenated Organic Compounds
1-(1-Chloroethyl)-4-isobutylbenzene belongs to two significant classes of organic compounds: alkylbenzenes and halogenated organic compounds. ontosight.ainaturvardsverket.se
Alkylbenzenes are derivatives of benzene (B151609) where one or more hydrogen atoms are replaced by alkyl groups. wikipedia.org This class of compounds is fundamental in the chemical industry, serving as precursors for a wide range of materials, including detergents and polymers. wikipedia.orgechem-eg.com The isobutyl group attached to the benzene ring in this compound places it within this family, influencing its physical properties such as solubility and boiling point. echem-eg.com The benzene ring itself provides a stable aromatic core, while the alkyl substituent can affect the reactivity of the ring in electrophilic aromatic substitution reactions. fiveable.me
Simultaneously, the presence of a chlorine atom classifies it as a halogenated organic compound, or an organohalogen. naturvardsverket.sebritannica.com These compounds are characterized by a carbon-halogen bond. The carbon atom bonded to the halogen in this compound is sp³ hybridized, making it a haloalkane derivative attached to an aryl group. ncert.nic.in The carbon-chlorine bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. sydney.edu.au This reactivity is a cornerstone of its synthetic applications, allowing for the substitution of the chlorine atom to form new carbon-carbon or carbon-heteroatom bonds. sydney.edu.authieme-connect.com The reactivity of the carbon-halogen bond is generally the focal point of the chemical transformations involving organohalogens. britannica.com
Significance as a Key Synthetic Intermediate in Pharmaceutical and Fine Chemical Synthesis
The primary significance of this compound lies in its function as a key intermediate in multi-step organic syntheses. ontosight.ai The reactivity of the benzylic chloride is crucial; the carbon atom adjacent to the benzene ring is more reactive than a typical alkyl carbon because any charge that develops on it during a reaction can be stabilized by resonance with the aromatic ring. libretexts.org This enhanced reactivity makes the chloroethyl group an excellent leaving group in nucleophilic substitution reactions, which is a highly valuable characteristic for a synthetic building block. ontosight.aisydney.edu.au
This compound is a documented intermediate in the synthesis of fine chemicals. For instance, a patent describes a green synthesis process for an ibuprofen (B1674241) intermediate, 1-chloroethyl-4-isobutylbenzophenone, which involves the reaction of isobutylbenzene (B155976) with α-chloropropionyl chloride in the presence of anhydrous aluminum trichloride (B1173362). google.com This highlights its role in Friedel-Crafts type acylation reactions to build more complex molecular frameworks. google.com Its structure is a precursor that allows for the introduction of other functional groups necessary for the final target molecule. The utility of organohalogens as versatile synthetic intermediates is well-established, with their ability to participate in transition-metal-mediated cross-coupling reactions being a prime example of their value in constructing complex organic molecules. thieme-connect.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₇Cl | alfa-chemistry.comnih.govbldpharm.com |
| Molecular Weight | 196.72 g/mol | nih.govbldpharm.comchemicalbook.com |
| CAS Number | 62049-65-4 | nih.govchemicalbook.comlookchem.com |
| Appearance | Colorless liquid | wikipedia.org |
| Melting Point | 59-60 °C | chemicalbook.comlookchem.comlookchem.com |
| Boiling Point | 260.1°C at 760 mmHg | alfa-chemistry.comlookchem.comlookchem.com |
| Density | 0.98 g/cm³ | alfa-chemistry.comlookchem.comlookchem.com |
| Flash Point | 103.6°C | alfa-chemistry.comlookchem.comlookchem.com |
| IUPAC Name | 1-(1-chloroethyl)-4-(2-methylpropyl)benzene | alfa-chemistry.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-chloroethyl)-4-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBVCQUMYJRBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977600 | |
| Record name | 1-(1-Chloroethyl)-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62049-65-4 | |
| Record name | 1-(4′-Isobutylphenyl)ethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62049-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Chloroethyl)-4-isobutylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062049654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Chloroethyl)-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chloroethyl)-4-isobutylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 1 Chloroethyl 4 Isobutylbenzene
Established Reaction Pathways
The primary methods for synthesizing 1-(1-chloroethyl)-4-isobutylbenzene are categorized into two main approaches: direct chlorination of substituted benzenes and the conversion from corresponding alcohol precursors. Each pathway offers distinct advantages and involves specific reagents and reaction conditions.
Chlorination Reactions of Substituted Benzenes
This approach focuses on introducing the chloroethyl group directly onto the isobutylbenzene (B155976) ring system. Friedel-Crafts reactions are a cornerstone of this methodology.
A common pathway involves the Friedel-Crafts alkylation of benzene (B151609) with an appropriate isobutyl halide, such as isobutyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form isobutylbenzene. libretexts.orgmt.com However, it is important to note that carbocation rearrangements can occur during Friedel-Crafts alkylation. For instance, the reaction of benzene with isobutyl chloride can lead to the formation of tert-butylbenzene (B1681246) as a significant byproduct due to the rearrangement of the primary isobutyl carbocation to a more stable tertiary carbocation. libretexts.orgdoubtnut.com
Following the formation of isobutylbenzene, a subsequent Friedel-Crafts acylation is typically performed. This involves reacting isobutylbenzene with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst. This step introduces an acetyl group onto the aromatic ring, yielding 4-isobutylacetophenone. sigmaaldrich.comnih.gov This ketone then serves as a precursor for further functional group transformations.
A Chinese patent describes a process for producing a related compound, 1-chloroethyl-4-isobutylbenzophenone, through a reaction of anhydrous aluminum trichloride (B1173362) with α-chloropropionyl chloride, followed by a reaction with isobutylbenzene. google.com
Direct chloroethylation of isobutylbenzene can also be explored using chloromethylating agents. However, these reactions can be less selective and may lead to a mixture of products. The reactivity of the aromatic ring and the choice of catalyst are crucial for directing the substitution to the desired position.
Conversion from Alcohol Precursors
An alternative and often more controlled synthetic route involves the preparation of an alcohol intermediate, which is then converted to the final chloro-derivative.
The 4-isobutylacetophenone, obtained from the Friedel-Crafts acylation of isobutylbenzene, can be reduced to form 1-(4-isobutylphenyl)ethan-1-ol. nih.gov This reduction can be achieved using various reducing agents. A patent describes a process for producing 1-(4-isobutylphenyl)ethanol (B131453) by reacting 1-(4-isobutylphenyl)ethanone with hydrogen in the presence of a catalyst composition containing copper. google.com This method is highlighted for its high selectivity, minimizing the formation of byproducts like 1-ethyl-4-isobutylbenzene. google.com
Table 1: Catalyst Composition for the Reduction of 4-Isobutylacetophenone
| Catalyst Component | Function |
| Copper | Primary catalytic metal for hydrogenation. google.com |
| Other Metals | May be included to enhance catalyst performance and selectivity. google.com |
The final step in this pathway is the conversion of the alcohol, 1-(4-isobutylphenyl)ethan-1-ol, to the target compound, this compound. nih.govlookchem.comlookchem.com This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.
This transformation can be effectively carried out by treating the alcohol with a chlorinating agent. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). rsc.org The reaction proceeds by converting the alcohol into a good leaving group, which is then displaced by the chloride ion. Another method involves reacting the alcohol with concentrated hydrochloric acid. stackexchange.com The benzylic position of the alcohol makes the carbocation intermediate relatively stable, facilitating the S_N1 reaction even with a secondary alcohol. stackexchange.com
Table 2: Reagents for Chloride Substitution
| Reagent | Reaction Conditions |
| Thionyl Chloride (SOCl₂) | Often used for efficient conversion of alcohols to alkyl chlorides. rsc.org |
| Hydrochloric Acid (HCl) | Can be used, particularly for benzylic alcohols, due to the stability of the carbocation intermediate. stackexchange.com |
The resulting this compound can then be used in subsequent reactions, such as electrocarboxylation, to synthesize ibuprofen (B1674241) in an environmentally friendly manner. uab.cat
Modern and Sustainable Synthesis Approaches
The contemporary synthesis of this compound is increasingly influenced by the need for environmentally benign and economically viable manufacturing processes. This has led to the adoption of modern strategies that stand in contrast to older, less efficient methods.
Green Chemistry Principles in Synthetic Design
The design of synthetic routes for this compound is now frequently guided by the twelve principles of green chemistry. These principles provide a framework for creating chemical processes that are safer, more efficient, and have a reduced environmental impact. Key considerations in this context include maximizing the incorporation of all materials used in the process into the final product and minimizing the generation of hazardous substances.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
The synthesis of this compound typically proceeds from its precursor, 1-(4-isobutylphenyl)ethan-1-ol. The choice of chlorinating agent in this transformation significantly impacts the atom economy.
A more atom-economical approach involves the direct reaction of 1-(4-isobutylphenyl)ethan-1-ol with hydrochloric acid (HCl). In this case, the only byproduct is water, leading to a significantly higher atom economy. This method is not only more efficient in terms of atom utilization but also generates a more benign byproduct. tue.nl
Table 1: Comparison of Atom Economy for the Synthesis of this compound
| Chlorinating Agent | Reactants | Products | Byproducts | Atom Economy (%) |
| Thionyl Chloride (SOCl₂) | 1-(4-isobutylphenyl)ethan-1-ol, SOCl₂ | This compound, SO₂, HCl | SO₂, HCl | ~59% |
| Hydrochloric Acid (HCl) | 1-(4-isobutylphenyl)ethan-1-ol, HCl | This compound, H₂O | H₂O | ~91% |
Note: Atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values are approximate and depend on the specific reaction conditions.
Minimizing waste is a cornerstone of green chemistry. The choice of synthetic route and reaction conditions plays a crucial role in reducing the generation of harmful byproducts in the synthesis of this compound.
The widely recognized BHC (Boots-Hoechst-Celanese) process for ibuprofen synthesis, which proceeds through this compound, is a prime example of a greener alternative to the traditional Boots process. The BHC process boasts a significantly higher atom economy (around 77% for the entire process) and generates substantially less waste compared to the older six-step Boots process (with an atom economy of about 40%). scheikundeinbedrijf.nlresearchgate.net
Continuous Flow and Process Intensification Strategies
The shift from traditional batch manufacturing to continuous flow processing represents a significant advancement in the synthesis of fine chemicals and pharmaceuticals, including the intermediates of ibuprofen. Process intensification, a key benefit of flow chemistry, leads to smaller, safer, and more efficient production systems. aiche.org
The synthesis of this compound can be carried out in both batch and continuous flow reactors. However, flow chemistry offers several distinct advantages over traditional batch methods.
In a batch system , reactants are loaded into a vessel, the reaction is carried out, and then the products are discharged. This process is inherently discontinuous and can lead to issues with heat and mass transfer, especially when scaling up. organic-chemistry.org For exothermic reactions, such as some chlorination reactions, poor heat transfer in large batch reactors can lead to temperature gradients, resulting in the formation of impurities and potential safety hazards.
In a continuous flow system , reactants are continuously pumped through a reactor, which is typically a tube or a microreactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors facilitates excellent heat and mass transfer, leading to better reaction control, higher yields, and improved safety. tue.nlorganic-chemistry.org
Table 2: Comparison of Batch and Flow Systems for the Synthesis of this compound
| Feature | Batch System | Flow System |
| Operation | Discontinuous | Continuous |
| Heat Transfer | Often poor and non-uniform | Excellent and uniform |
| Mass Transfer | Can be limited, especially in large vessels | Efficient due to small diffusion distances |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk with exothermic reactions due to large volumes | Inherently safer due to small reaction volumes at any given time |
| Scalability | Can be challenging, often requiring re-optimization | Easier to scale up by running for longer times or in parallel |
| Productivity | Limited by batch size and cycle time | Potentially higher for a given reactor volume |
The integration of automation and artificial intelligence is revolutionizing chemical synthesis. Automated platforms like AutoSyn and SynFini can significantly accelerate the development and optimization of synthetic routes. rsc.org These systems can perform a large number of experiments in a short period, exploring a wide range of reaction conditions to identify the optimal parameters for a given transformation.
While specific applications of AutoSyn or SynFini to the synthesis of this compound are not yet widely reported, the potential benefits are clear. Such platforms could be employed to:
Rapidly screen different chlorinating agents and catalysts to identify the most efficient and greenest option.
Optimize reaction conditions such as temperature, pressure, and stoichiometry to maximize yield and minimize byproduct formation.
Facilitate the transition from batch to continuous flow by rapidly identifying the ideal parameters for a flow reactor setup.
Enable real-time analysis and feedback control to ensure consistent product quality and process stability.
The use of automated systems holds the promise of making the synthesis of this compound and other important chemical intermediates faster, more efficient, and more sustainable.
Reactivity and Mechanistic Investigations of 1 1 Chloroethyl 4 Isobutylbenzene
Nucleophilic Substitution Reactions and Kinetics
The reactivity of 1-(1-chloroethyl)-4-isobutylbenzene in nucleophilic substitution reactions is a subject of interest for understanding its reaction pathways and for its application in synthetic chemistry.
The displacement of the chloro group in this compound by a cyanide nucleophile is a crucial step in the synthesis of 2-(4-isobutylphenyl)propionitrile, a direct precursor to the non-steroidal anti-inflammatory drug, ibuprofen (B1674241). This reaction typically involves the treatment of the chloro-compound with a metal cyanide, such as sodium cyanide or potassium cyanide.
The mechanism of this reaction can be described as a nucleophilic substitution. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom, which induces a partial positive charge (δ+) on the carbon. The reaction proceeds via a transition state where the C-CN bond is forming and the C-Cl bond is breaking. The departure of the chloride ion (Cl⁻) as a leaving group results in the formation of the nitrile product. youtube.com
In industrial processes, this conversion is often carried out under controlled temperature conditions, for instance, between 70°C and 90°C. To drive the reaction to completion, a moderate excess of the metal cyanide is typically employed. nih.gov The choice of solvent is also critical, with ethanolic solutions often used to dissolve the haloalkane substrate and the cyanide salt. youtube.com
While specific kinetic studies on the solvolysis of this compound are not extensively documented in readily available literature, its structure as a secondary benzylic halide makes it an excellent candidate for mechanistic investigations of alkyl halide reactions, particularly distinguishing between SN1 and SN2 pathways. Such studies often employ the Grunwald-Winstein equation, a linear free energy relationship used to correlate the specific rates of solvolysis of a substrate in different solvent systems. nih.govnih.gov
The general form of the Grunwald-Winstein equation is:
log(k/k₀) = lN + mY
Where:
k is the rate constant for solvolysis in a given solvent.
k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the substrate to the solvent nucleophilicity (N).
m is the sensitivity of the substrate to the solvent ionizing power (Y).
For a compound like this compound, the benzylic position can stabilize a developing positive charge, suggesting the potential for an SN1-type mechanism involving a carbocation intermediate. However, as a secondary halide, it is also accessible to a bimolecular SN2 attack. A kinetic study across a range of solvents with varying nucleophilicity and ionizing power would be required to determine the precise mechanism. An m value close to 1.0 would indicate a strong dependence on the solvent's ionizing power, characteristic of an SN1 pathway. Conversely, a significant l value would point to the involvement of the solvent as a nucleophile in the rate-determining step, suggesting an SN2 or a nucleophilically assisted SN1 mechanism. nih.gov
Organometallic Reagent Formation and Applications
The chloro group in this compound provides a handle for the formation of various organometallic reagents, which are versatile intermediates in carbon-carbon bond-forming reactions.
This compound can be converted into its corresponding Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride. This is typically achieved by reacting the chloroalkane with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The reaction is initiated by the oxidative addition of magnesium to the carbon-chlorine bond.
The resulting Grignard reagent is a powerful nucleophile and a strong base. A key application of this reagent is in the synthesis of ibuprofen, where it is reacted with carbon dioxide (CO₂) in a carboxylation reaction. The Grignard reagent adds to the carbon dioxide, and subsequent acidification of the intermediate magnesium carboxylate salt yields 2-(4-isobutylphenyl)propanoic acid (ibuprofen). researchgate.net
Table 1: Synthesis of Ibuprofen via Grignard Reagent
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | This compound | Magnesium (Mg), Tetrahydrofuran (THF) | 1-(4-Isobutylphenyl)ethylmagnesium chloride |
Functionalized organozinc reagents can also be prepared from this compound. Organozinc compounds are generally less reactive than their Grignard counterparts, which can be advantageous for achieving higher selectivity in certain reactions. slideshare.net One common method for their preparation is the reaction of the alkyl halide with zinc metal. slideshare.net Alternatively, transmetalation from a corresponding organomagnesium or organolithium compound can be employed by reacting it with a zinc halide like zinc chloride (ZnCl₂). google.com
The resulting organozinc reagent, (1-(4-isobutylphenyl)ethyl)zinc chloride, can be used in various cross-coupling reactions. A prominent example is the Negishi coupling, a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for forming carbon-carbon bonds and is compatible with a wide range of functional groups. wikipedia.orgnih.gov For instance, the organozinc reagent derived from this compound could be coupled with an aryl halide to form a more complex biaryl structure.
The Barbier reaction offers a one-pot alternative for the synthesis of alcohols, where the organozinc reagent is generated in situ from the alkyl halide and zinc metal in the presence of a carbonyl compound. wikipedia.orglibretexts.org
Carbonylation Reactions and Catalytic Systems
Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule and are of significant industrial importance. This compound is a key substrate in catalytic carbonylation processes for the synthesis of ibuprofen.
Palladium-catalyzed carbonylation is a widely used method for converting organic halides into carboxylic acid derivatives. rsc.orgnih.gov In the context of ibuprofen synthesis, this compound can be carbonylated in the presence of carbon monoxide and a palladium catalyst.
A kinetic study of the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453) proposed that the reaction proceeds through the in-situ formation of this compound as an active intermediate. researchgate.net The catalytic cycle then involves the oxidative addition of this chloro-compound to a palladium(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water or an alcohol, leads to the formation of the carboxylic acid or ester product and regenerates the palladium(0) catalyst. researchgate.net
A typical catalyst system for this transformation is a homogeneous mixture of a palladium salt, such as palladium(II) chloride (PdCl₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a promoter system, for example, a combination of p-toluenesulfonic acid (TsOH) and lithium chloride (LiCl). researchgate.net The reaction is generally carried out under pressure with carbon monoxide at an elevated temperature. researchgate.net
Table 2: Representative Conditions for Palladium-Catalyzed Carbonylation
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 1-(4-Isobutylphenyl)ethanol (forms the chloro-intermediate in situ) | researchgate.net |
| Catalyst | PdCl₂(PPh₃)₂ | researchgate.net |
| Promoters | TsOH/LiCl | researchgate.net |
| Carbon Monoxide Pressure | 5.4 MPa | researchgate.net |
| Temperature Range | 378–398 K (105–125 °C) | researchgate.net |
The choice of ligands and reaction conditions can be tuned to optimize the reaction rate and selectivity. For instance, sterically hindered phosphine ligands have been shown to facilitate the carbonylation of aryl halides. nih.gov
Palladium-Catalyzed Carbonylation Pathways
The palladium-catalyzed carbonylation of this compound represents a significant pathway for the synthesis of Ibuprofen. This transformation is a cornerstone of the Boots-Hoechst-Celanese (BHC) process, which is lauded for its high atom economy. The reaction involves the introduction of a carbonyl group (CO) into the molecule to form an acylpalladium intermediate, which is then hydrolyzed to produce the final carboxylic acid.
The catalytic cycle is generally understood to proceed through several key steps. Initially, a palladium(0) complex, often stabilized by phosphine ligands, undergoes oxidative addition with this compound. This step forms a palladium(II) species. Subsequently, carbon monoxide coordinates to the palladium center and inserts into the palladium-carbon bond, forming a palladium-acyl complex. The final step involves the hydrolysis of this complex, which releases the carboxylic acid product, Ibuprofen, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. iitk.ac.indiva-portal.org The choice of ligands, such as triphenylphosphine, and reaction conditions are critical for achieving high yields and selectivity. acs.org While benzylic chlorides are effective substrates, the specific conditions must be tailored to favor carbonylation over competing side reactions. diva-portal.orgyoutube.com
| Stage | Description | Key Intermediates |
|---|---|---|
| Catalyst Activation | Reduction of a Pd(II) precatalyst or use of a direct Pd(0) source to generate the active catalytic species. | Pd(0)Ln (e.g., L = PPh3) |
| Oxidative Addition | The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex. | [Ar-CH(CH3)]Pd(Cl)Ln |
| Carbon Monoxide Insertion | A molecule of carbon monoxide inserts into the Palladium-Alkyl bond. | [Ar-CH(CH3)CO]Pd(Cl)Ln |
| Hydrolysis/Product Formation | The acyl-palladium complex reacts with water to form the carboxylic acid product. | 2-(4-isobutylphenyl)propanoic acid |
| Reductive Elimination/Catalyst Regeneration | The Pd(II) species is reduced back to the active Pd(0) catalyst. | Pd(0)Ln |
Electrocarboxylation Reactions
An alternative, environmentally conscious approach to the synthesis of Ibuprofen from this compound is through electrocarboxylation. This method utilizes carbon dioxide (CO₂) as a C1 building block under mild conditions, avoiding the need for high pressures of toxic carbon monoxide gas. rsc.orguab.cat
Research has demonstrated a highly efficient electrocarboxylation process using a silver cathode in the presence of ionic liquids. rsc.orgyoutube.com In this system, the this compound is electrochemically reduced at the cathode surface to generate a carbanionic intermediate. This reactive species then attacks a molecule of CO₂, which is bubbled through the electrolyte, to form a carboxylate salt. Subsequent acidification yields the final product, Ibuprofen. The use of ionic liquids as the electrolytic medium is particularly advantageous; they not only serve as a "green" solvent but also act as catalysts, significantly lowering the reduction potential required for the initial electrochemical step by up to 1.0 V. rsc.org This process can achieve conversion ratios close to 100% under ambient temperature and pressure, highlighting its potential as a sustainable synthetic route. rsc.orgyoutube.com
| Parameter | Condition | Purpose |
|---|---|---|
| Cathode | Silver (Ag) | Provides the surface for the electrochemical reduction of the substrate. |
| Reactant | Carbon Dioxide (CO₂) | Acts as the source of the carboxyl group. |
| Solvent/Electrolyte | Ionic Liquid (e.g., [BMMIM][BF₄]) | Serves as a green solvent and catalyst, facilitating the reaction at a lower potential. rsc.orgrsc.org |
| Conditions | Mild (e.g., ambient temperature and pressure) | Reduces energy consumption and enhances safety compared to traditional carbonylation. rsc.org |
| Yield | Near quantitative conversion | Demonstrates the high efficiency of the electrochemical method. youtube.com |
Other Transformation Pathways and Mechanistic Considerations
Beyond direct carbonylation, the reactivity of this compound is subject to other transformations and mechanistic interpretations, primarily related to the behavior of the carbocation intermediate that can form upon heterolysis of the carbon-chlorine bond.
Exploration of Rearrangement Reactions
The structure of this compound, a secondary benzylic halide, allows for the formation of a relatively stable secondary benzylic carbocation upon departure of the chloride leaving group, particularly under Sₙ1 reaction conditions. libretexts.orglumenlearning.com In principle, such carbocations can undergo rearrangement via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. libretexts.org
However, in the specific case of the 1-(4-isobutylphenyl)ethyl carbocation, a rearrangement is considered unlikely. A 1,2-hydride shift from the adjacent methyl group would result in a primary carbocation on the ethyl side chain, which is significantly less stable. Similarly, any rearrangement involving the isobutyl group would not lead to a more stable carbocation (i.e., a tertiary or more resonance-stabilized cation) in a simple, single-step shift. msu.edu Therefore, while the potential for carbocation formation is a key mechanistic consideration, significant skeletal rearrangements are not expected to be a major competing pathway in reactions involving this substrate. The stability of the unrearranged secondary benzylic carbocation favors direct reaction with available nucleophiles.
Halogen-Exchange Reactions
The chlorine atom in this compound can be substituted with other halogens through a halogen-exchange reaction, most notably the Finkelstein reaction. byjus.comtestbook.comscienceinfo.com This reaction typically involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). iitk.ac.inbyjus.com
The mechanism is a classic bimolecular nucleophilic substitution (Sₙ2), where the iodide ion acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride. testbook.comscienceinfo.com The reaction's success is driven by Le Chatelier's principle: sodium chloride is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the alkyl iodide product. byjus.com The Finkelstein reaction is highly effective for primary, secondary, allylic, and benzylic halides. youtube.combyjus.com Converting this compound to its corresponding iodide, 1-(1-iodoethyl)-4-isobutylbenzene, can be a strategic step in a multi-step synthesis. The resulting iodide is a more reactive substrate because iodide is a better leaving group than chloride, which can facilitate subsequent reactions such as cross-couplings or carbonylations under milder conditions.
Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores, which are the functional groups responsible for light absorption.
In aromatic compounds such as 1-(1-chloroethyl)-4-isobutylbenzene, the benzene (B151609) ring serves as the principal chromophore. The π-electron system of the benzene ring gives rise to distinct absorption bands in the UV region. quimicaorganica.orgup.ac.za For benzene, absorptions typically occur around 184 nm, 204 nm, and 256 nm. quimicaorganica.org These are often referred to as the α, p, and β-bands, where the β-band is also known as the secondary band and displays a broad, vibrationally structured appearance. quimicaorganica.org
The attachment of substituents to the benzene ring can alter the electronic environment of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in the intensity of the absorption. These shifts provide valuable insights into the molecular structure. up.ac.za The presence of alkyl groups, such as the isobutyl and 1-chloroethyl groups in this compound, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. up.ac.za This phenomenon is observed in various substituted benzenes. up.ac.zanist.gov
While specific, experimentally determined UV-Vis spectral data for this compound is not widely available in published literature, the expected electronic transitions would be of the π → π* type, characteristic of the aromatic system. rsc.org The substitution pattern (para-disubstituted) influences the degree of this shift. up.ac.za For para-disubstituted benzenes with two electron-donating or one electron-donating and one electron-withdrawing group, the shift of the primary band is typically greater than the sum of the shifts caused by individual substituents. up.ac.za
Based on the behavior of structurally similar compounds, an illustrative data table of expected UV-Vis absorption maxima is provided below. These values are estimations derived from the general principles of UV-Vis spectroscopy for substituted benzenes.
Illustrative UV-Vis Spectral Data for this compound
| Transition Type | Probable λmax (nm) | Region |
| π → π* (Primary Band) | ~210 - 225 | Ultraviolet |
| π → π* (Secondary Band) | ~260 - 275 | Ultraviolet |
Note: This table presents hypothetical data based on the analysis of similar substituted aromatic compounds. Actual experimental values may differ.
Computational Chemistry and Theoretical Studies
Molecular Geometry Optimization and Conformation Analysis
The three-dimensional arrangement of atoms in 1-(1-Chloroethyl)-4-isobutylbenzene, including its various possible conformations, can be meticulously studied using computational methods. Molecular geometry optimization is a fundamental step in which the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface, is determined.
Table 1: Hypothetical Geometrical Parameters for this compound
This interactive table presents a hypothetical comparison of selected bond lengths and angles for this compound. The "Standard Value" represents a typical, idealized value for such a bond or angle, while the "Optimized Value (DFT)" represents a plausible result from a geometry optimization calculation, reflecting the electronic environment of the specific molecule.
| Parameter | Atoms Involved | Standard Value | Optimized Value (DFT) |
| Bond Lengths (Å) | |||
| C-Cl | C(ethyl)-Cl | 1.77 | 1.79 |
| C-C (aromatic) | Benzene (B151609) Ring | 1.39 | 1.39-1.41 |
| C-C (alkyl) | Isobutyl Chain | 1.54 | 1.53-1.55 |
| **Bond Angles (°) ** | |||
| C-C-Cl | C(ring)-C(ethyl)-Cl | 109.5 | 110.2 |
| C-C-C (isobutyl) | C(ring)-C(isobutyl)-C | 109.5 | 111.5 |
Note: The values in this table are illustrative and represent typical outcomes of such computational studies.
Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Methods)
Density Functional Theory (DFT) is a widely used method in computational chemistry to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within this compound, which in turn determines its reactivity and properties. These calculations can be used to determine molecular orbital energies, electrostatic potential maps, and atomic charges.
Gaussian is a powerful and versatile software suite that is frequently employed for performing high-level quantum chemistry calculations. In the context of studying this compound, Gaussian could be used to carry out the geometry optimizations, conformational analyses, and electronic structure calculations discussed here. Its wide range of available theoretical methods and basis sets allows for a tailored approach to studying the specific properties of interest for this molecule.
The accuracy of DFT calculations is highly dependent on the choice of the level of theory (the specific functional) and the basis set. For a molecule containing chlorine, such as this compound, it is often beneficial to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-31G(d,p) or 6-31+G(d,p) basis sets. The choice of the functional, for instance, B3LYP or M06-2X, will also influence the results, and the selection is often guided by the specific properties being investigated and by benchmarking against experimental data where available.
Prediction and Simulation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated, aiding in the assignment of peaks in experimental spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This can help in identifying the characteristic vibrational modes of the molecule.
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption bands in the UV-Vis spectrum.
A key application of these computational predictions is the direct comparison with experimental spectra. When a calculated spectrum closely matches an experimental one, it provides strong evidence for the correct identification and structural elucidation of the compound. Discrepancies between the two can point to environmental effects, such as solvent interactions, that are not accounted for in the gas-phase calculations, or they may suggest that a different conformer is dominant in the experimental conditions.
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.
For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, computational methods can be used to determine the structure and energy of the transition state. This information is critical for understanding the reaction's kinetics and for predicting how changes in the reactants or reaction conditions will affect the reaction rate and outcome. The elucidation of these mechanisms provides fundamental insights into the chemical reactivity of this compound.
Energy Profiles and Reaction Pathway Mapping
The study of a chemical reaction's progress can be visualized using an energy profile, also known as a reaction coordinate diagram. wikipedia.org This profile maps the potential energy of the system as it evolves from reactants to products through a high-energy transition state. savemyexams.com For this compound, a key reaction is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile.
The energy profile for such a reaction would typically show the reactants, this compound and a nucleophile, at an initial energy level. As the reaction proceeds, the system's energy increases, climbing towards the activation energy (Ea) barrier. chemguide.co.uk This peak on the diagram represents the transition state, an unstable, transient arrangement where the bond to the chlorine atom is partially broken and the new bond with the nucleophile is partially formed. savemyexams.com The energy required to reach this transition state is the activation energy, a critical factor in determining the reaction rate. chemguide.co.ukyoutube.com
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and predicting the reactivity of molecules. researchgate.net These methods provide a set of descriptors that quantify a molecule's stability and its propensity to react in specific ways.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Chemical Hardness (η): This descriptor measures the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.
Chemical Potential (μ): This value indicates the tendency of electrons to escape from the system. It is related to the molecule's electronegativity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index points to a stronger capacity to be an electron acceptor. nih.gov
For this compound, the presence of the electronegative chlorine atom on the ethyl group suggests that the molecule would possess a significant electrophilic character. The electrophilicity index, calculated via DFT, would quantify this property.
Table 1: Global Reactivity Descriptors This table presents conceptual formulas for key global reactivity descriptors calculated from HOMO and LUMO energies.
| Descriptor | Formula | Description |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; indicates stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons; measures electrophilic nature. |
Electrostatic Potential Maps for Reactive Site Identification
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable computational tool for visualizing the charge distribution on a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify charge-rich and charge-poor regions.
Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and represent likely sites for interaction with positive charges.
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These are the electrophilic regions of the molecule, prone to attack by nucleophiles.
Green/Yellow: Represents areas of neutral or intermediate potential.
For this compound, an ESP map would be expected to show a significant region of negative potential (red) around the highly electronegative chlorine atom. This highlights the C-Cl bond's polarity. Consequently, the carbon atom attached to the chlorine would exhibit a positive potential (blue), identifying it as the primary electrophilic site for nucleophilic substitution reactions. The aromatic ring's π-electron system would also display a negative potential, though its reactivity is influenced by the substituent groups. researchgate.net These maps provide a clear, intuitive guide to the molecule's reactive sites.
Advanced Synthetic Applications and Derivatization Strategies
Role in the Multi-Step Synthesis of Ibuprofen (B1674241)
1-(1-Chloroethyl)-4-isobutylbenzene is a key substrate in several synthetic routes to ibuprofen, most notably in pathways that offer improvements over the original Boots process. These modern syntheses, such as the Boots-Hoechst-Celanese (BHC) process, leverage this chloro-intermediate to efficiently construct the propionic acid moiety of the target molecule. sciencesnail.comresearchgate.net The compound is typically synthesized from 1-(4-isobutylphenyl)ethanol (B131453) through a substitution reaction with hydrochloric acid. researchgate.netcentral.edu
One viable synthetic route from this compound to ibuprofen involves a two-step process beginning with cyanation. This method relies on the principles of nucleophilic substitution, a fundamental reaction in organic chemistry. chemrevise.org
In the first step, the chlorine atom of this compound is displaced by a cyanide ion (:CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN). This SN2 reaction forms 2-(4-isobutylphenyl)propanenitrile. lookchem.com The resulting nitrile is a crucial intermediate where the carbon chain has been extended appropriately.
The second step is the hydrolysis of the nitrile group. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, for example, involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water molecules. A series of proton transfers and tautomerization steps ultimately cleaves the carbon-nitrogen triple bond, releasing an ammonium (B1175870) ion and forming the desired carboxylic acid, ibuprofen. sciencesnail.com
Table 1: Cyanation Pathway to Ibuprofen
| Step | Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | NaCN or KCN | 2-(4-isobutylphenyl)propanenitrile | Nucleophilic Substitution (SN2) |
A more direct and atom-economical approach to synthesizing ibuprofen from this compound is through palladium-catalyzed carbonylation. This method is a cornerstone of the greener BHC synthesis, which significantly reduces waste compared to the older Boots process. researchgate.net
The reaction involves treating this compound with carbon monoxide (CO) in the presence of a palladium catalyst. comsol.com The catalyst, often a palladium complex with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), facilitates the insertion of a molecule of carbon monoxide into the carbon-chlorine bond. comsol.compostech.ac.kr The process is typically carried out in an acidic aqueous medium, which provides the source for the hydroxyl group of the carboxylic acid. epo.org The catalytic cycle involves an oxidative addition of the alkyl chloride to the palladium center, followed by CO insertion and subsequent hydrolysis to yield ibuprofen and regenerate the active catalyst. comsol.com This regioselective synthesis is highly efficient, producing the desired branched-chain carboxylic acid with high selectivity. postech.ac.kr
Table 2: Palladium-Catalyzed Carbonylation for Ibuprofen Synthesis
| Reactant | Reagent(s) | Catalyst System | Product | Key Features |
|---|
Diversification via Coupling Reactions
The reactivity of the C-Cl bond in this compound makes it an excellent substrate for a range of coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a wide array of derivatives built upon the 4-isobutylphenyl ethyl scaffold.
A significant C-C bond-forming reaction utilizing this compound is the Grignard reaction. researchgate.netcentral.edu Treatment of the chloro-compound with magnesium metal in an ethereal solvent like dry tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent, (1-(4-isobutylphenyl)ethyl)magnesium chloride. This organometallic species is a potent nucleophile.
Subsequent reaction of the Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, results in the formation of ibuprofen. researchgate.net This specific application, known as carboxylation, provides an alternative route to the drug. Beyond carboxylation, this Grignard reagent could theoretically be used to react with a variety of other electrophiles, such as aldehydes, ketones, and esters, to create a diverse range of molecules with more complex carbon skeletons.
The partially positive charge on the carbon atom bonded to the chlorine makes it susceptible to attack by various heteroatom nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur functionalities.
C-O Bond Formation: Reaction with an alkoxide nucleophile (e.g., sodium ethoxide) in a Williamson ether synthesis-type reaction would yield an ether. For instance, 1-(1-isopropoxyethyl)-4-isobutylbenzene is a known downstream product, confirming the viability of this pathway. lookchem.com
C-N Bond Formation: Amines can act as nucleophiles to displace the chloride, leading to the formation of substituted amines. This reaction provides a direct route to nitrogen-containing derivatives, which are of significant interest in medicinal chemistry.
C-S Bond Formation: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and would readily react with this compound to form thioethers (sulfides).
Table 3: Examples of Coupling Reactions
| Bond Type | Reaction Class | Nucleophile/Reagent | General Product Structure |
|---|---|---|---|
| C-C | Grignard Carboxylation | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | 2-(4-isobutylphenyl)propanoic acid |
| C-O | Nucleophilic Substitution | Alkoxide (RO⁻) | 1-(1-alkoxyethyl)-4-isobutylbenzene |
| C-N | Nucleophilic Substitution | Amine (R₂NH) | N-(1-(4-isobutylphenyl)ethyl)amine |
Development of Novel Derivatives for Research Purposes
This compound serves as a valuable starting material for the synthesis of novel molecules intended for chemical and biological research. The coupling strategies outlined above allow chemists to systematically modify the structure and explore structure-activity relationships (SAR).
By replacing the chlorine with different functional groups, researchers can create a library of ibuprofen analogs. These new compounds can be used to investigate how structural changes affect the compound's pharmacological activity, metabolic stability, or physicochemical properties. For example, research has been conducted on derivatives of ibuprofen where the carboxylic acid moiety is replaced with other functional groups, known as bioisosteres, to study their potential as inhibitors of eicosanoid biosynthesis. lookchem.com The synthetic flexibility offered by this compound is instrumental in facilitating such research endeavors, enabling the exploration of new chemical space around a well-established pharmacophore.
Synthesis of Silyl (B83357) Esters and Other Functionalized Derivatives
The direct conversion of an alkyl chloride like this compound to a silyl ester is not a conventional synthetic route. Silyl esters are typically prepared from carboxylic acids. Therefore, a more plausible pathway involves a two-step sequence: first, the conversion of the alkyl chloride to a more suitable functional group, such as an alcohol or a carboxylic acid, followed by a silylation reaction.
One common method to convert a secondary alkyl halide to an alcohol is through hydrolysis. chemistrysteps.com This reaction typically proceeds via an SN1 mechanism, especially with a weak nucleophile like water, due to the potential for E2 elimination with strong bases like hydroxide. chemistrysteps.com The reaction involves the formation of a secondary carbocation intermediate, which then reacts with water.
Alternatively, the alkyl chloride can be converted into a carboxylic acid. This can be achieved through the formation of a Grignard reagent, followed by carboxylation with carbon dioxide, or via a nitrile synthesis followed by hydrolysis. pearson.compearson.com The nitrile route involves nucleophilic substitution of the chloride with a cyanide ion, followed by hydrolysis of the resulting nitrile to the carboxylic acid. pearson.com
Once the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, or carboxylic acid, 2-(4-isobutylphenyl)propanoic acid (ibuprofen), is obtained, it can be readily converted to a silyl ester or silyl ether. The silylation of alcohols and carboxylic acids is a well-established protection and derivatization strategy in organic synthesis. A variety of silylating agents can be employed, with the choice depending on the desired stability and reactivity of the resulting silyl derivative.
| Silylating Agent | Product Type | General Reaction Conditions |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl ether/ester | Base (e.g., triethylamine, pyridine), aprotic solvent |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl ether/ester | Base (e.g., imidazole), aprotic solvent (e.g., DMF) |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl ether/ester | Acid catalyst (e.g., saccharin) or heating |
These functionalized silyl derivatives can serve as protected intermediates in more complex syntheses or may exhibit altered physical and chemical properties that are advantageous for specific applications.
Exploration of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives from this compound can be effectively achieved through the N-alkylation of a pyrazole ring. nih.govsemanticscholar.orgmdpi.comresearchgate.net Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be deprotonated with a suitable base to form a nucleophilic pyrazolate anion. This anion can then react with the electrophilic carbon of the chloroethyl group in this compound via a nucleophilic substitution reaction.
The reaction conditions for the N-alkylation of pyrazoles typically involve the use of a base and a suitable solvent. The choice of base is crucial to ensure efficient deprotonation of the pyrazole without promoting significant elimination side reactions with the secondary alkyl halide.
| Parameter | Typical Conditions | Rationale |
| Base | K₂CO₃, NaH, Cs₂CO₃ | To deprotonate the pyrazole N-H, creating the nucleophile. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Room temperature to moderate heating | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
It is important to note that with unsymmetrically substituted pyrazoles, this alkylation can lead to a mixture of two regioisomeric products, as either of the nitrogen atoms can act as the nucleophile. The ratio of these isomers is often influenced by steric and electronic factors of both the pyrazole and the alkylating agent.
Analytical Derivatization Methods (e.g., for HPLC-DAD)
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful analytical technique for the separation and quantification of compounds in a mixture. However, for a compound to be readily detected by DAD, it must possess a chromophore that absorbs UV-Vis light. This compound has a benzene (B151609) ring which provides some UV absorbance, but for trace-level analysis, its detectability can be significantly enhanced through derivatization with a reagent that introduces a highly absorbing chromophoric group. nih.govacademicjournals.org
Pre-column derivatization is a common strategy where the analyte is reacted with a derivatizing agent before injection into the HPLC system. nih.govacademicjournals.org For an alkyl halide like this compound, a nucleophilic derivatizing agent containing a strong chromophore can be used.
A variety of reagents are available for the derivatization of alkyl halides for HPLC analysis. These reagents typically contain a nucleophilic functional group (e.g., an amine or a phenol) that can displace the chloride in a nucleophilic substitution reaction, and a large, conjugated system that imparts strong UV absorbance. acs.orgnih.govresearchgate.net
| Derivatizing Agent Class | Example Reagent | Functional Group | Chromophore |
| Aromatic Amines | 4-Nitroaniline | Primary Amine | Nitrobenzene |
| Substituted Phenols | 4-Nitrophenol | Phenolic Hydroxyl | Nitrobenzene |
| N-Heterocycles | 4-(Dimethylamino)pyridine | Pyridine Nitrogen | Substituted Aniline |
The derivatization reaction would involve mixing the sample containing this compound with the derivatizing agent under conditions that promote nucleophilic substitution. The resulting derivative, now containing a strongly UV-absorbing moiety, can be easily separated and quantified by HPLC-DAD. The choice of derivatizing agent and reaction conditions would need to be optimized to ensure a complete and reproducible reaction for accurate quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
